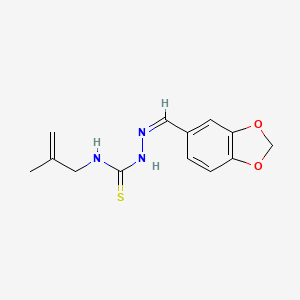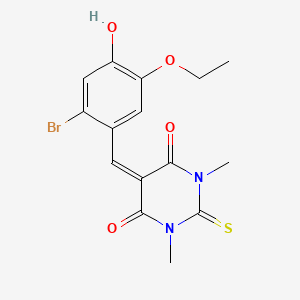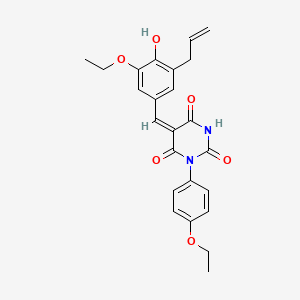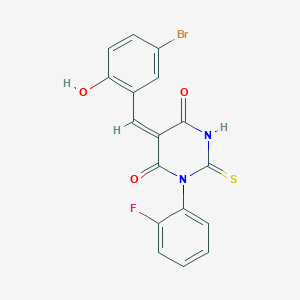
1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone, also known as BDCMT, is a thiosemicarbazone derivative that has been extensively studied in the field of medicinal chemistry. It has shown promising results as an anticancer agent and is currently being investigated for its potential therapeutic applications.
作用機序
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone has also been shown to induce oxidative stress and disrupt mitochondrial function in cancer cells.
Biochemical and Physiological Effects:
1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone has been found to have a range of biochemical and physiological effects. In addition to its anticancer properties, it has been shown to have anti-inflammatory and antioxidant effects. 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
実験室実験の利点と制限
One advantage of using 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. Another area of research is the development of new derivatives of 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone with improved properties, such as increased solubility. Additionally, 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone has shown potential as a therapeutic agent for other diseases, such as Alzheimer's disease and malaria, and further research in these areas could be promising.
合成法
1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone can be synthesized through a multi-step process involving the reaction of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide and subsequent reaction with methyl vinyl ketone. The final product is obtained through purification and isolation steps.
科学的研究の応用
1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone has been studied extensively for its potential use as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for a potential anticancer drug.
特性
IUPAC Name |
1-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-3-(2-methylprop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(2)6-14-13(19)16-15-7-10-3-4-11-12(5-10)18-8-17-11/h3-5,7H,1,6,8H2,2H3,(H2,14,16,19)/b15-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDHQCVWUHYINF-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NN=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CNC(=S)N/N=C\C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID17416254 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{[5-(2-fluorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5908498.png)
![N-(4-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5908503.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B5908512.png)

![methyl 4-(5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5908528.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide](/img/structure/B5908532.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide](/img/structure/B5908536.png)

![ethyl {2-[2-(3-pyridinylmethylene)hydrazino]-1,3-thiazol-4-yl}acetate](/img/structure/B5908559.png)
![benzyl N-[2-(benzoylamino)-3-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)acryloyl]-beta-alaninate](/img/structure/B5908562.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5908588.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5908589.png)
![1-(3-ethoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5908604.png)